

Application Note: Reaction Kinetics of 2-(2,4-Diaminophenoxy)ethanol Sulfate with Peroxide

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Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B1323409

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Audience: Researchers, scientists, and drug development professionals.

Introduction

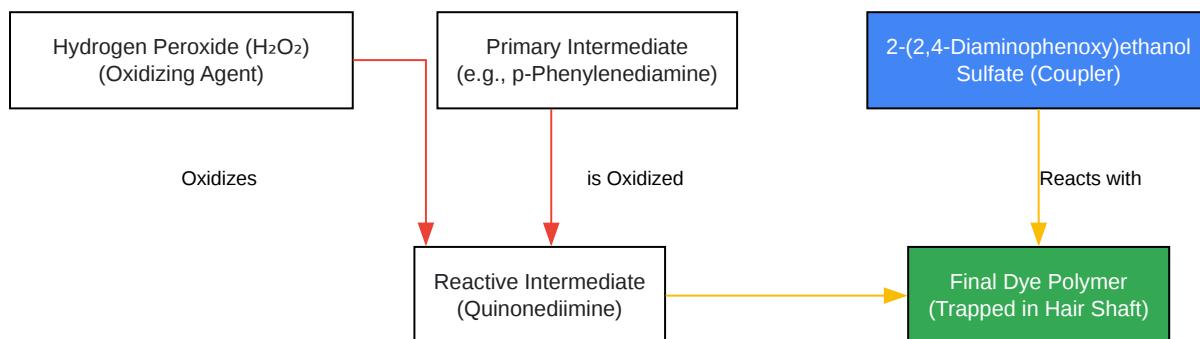
2-(2,4-Diaminophenoxy)ethanol sulfate is a key ingredient in oxidative hair dye formulations, where it functions as a "coupler" or "modifier".^[1] Specifically, it is classified as an m-diamine coupler.^[1] In permanent hair coloring systems, color is produced inside the hair fiber through a carefully controlled process.^{[2][3]} These oxidative hair dyes are typically marketed as two-component products: one containing the dye precursors and couplers, and the other a stabilized solution of hydrogen peroxide.^{[3][4]}

The coloring process is initiated by mixing the two components immediately before use.^[3] In an alkaline environment, the hydrogen peroxide serves a dual purpose: it lightens the natural melanin in the hair and activates the colorless dye precursors, also known as primary intermediates (e.g., p-phenylenediamine).^{[1][5]} This activation leads to the formation of highly reactive quinonediimine intermediates.^{[1][6]} The coupler, **2-(2,4-Diaminophenoxy)ethanol sulfate**, acts as a nucleophile that reacts with these oxidized intermediates, not directly with the hydrogen peroxide.^{[1][7][8]} This coupling reaction is a chromogenic (color-forming) process that results in the formation of large, stable dye molecules.^[1] These newly formed molecules are too large to escape the hair structure, resulting in a permanent color change.^{[2][3]} The rate-controlling step in this cascade is the formation of the reactive intermediate from the peroxide, which is followed by faster oxidative and coupling steps.^[1]

This document provides detailed protocols for studying the reaction kinetics of **2-(2,4-Diaminophenoxy)ethanol sulfate** with peroxide in the presence of a primary intermediate.

Oxidative Hair Dyeing Mechanism

The overall reaction pathway for permanent hair color formation involves the oxidation of a primary intermediate, which then reacts with a coupler like **2-(2,4-Diaminophenoxy)ethanol sulfate** to form the final dye polymer.



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Caption: Oxidative pathway for permanent hair dye formation.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters that can be determined using the protocols described in this document. The values presented are hypothetical and for illustrative purposes, as they are dependent on specific experimental conditions such as temperature, pH, and reactant concentrations.

Parameter	Symbol	Example Value	Conditions
Order of Reaction w.r.t. Coupler	m	1	25°C, pH 9.0
Order of Reaction w.r.t. Peroxide	n	1	25°C, pH 9.0
Observed Rate Constant	k_{obs}	$1.5 \times 10^{-3} \text{ s}^{-1}$	$[\text{Coupler}]_0 = 5 \times 10^{-5} \text{ M}$, $[\text{H}_2\text{O}_2]_0 = 0.1 \text{ M}$
Overall Rate Law	Rate	$k[\text{Coupler}]^1[\text{H}_2\text{O}_2]^1$	25°C, pH 9.0
Half-life	$t_{1/2}$	462 s	$[\text{Coupler}]_0 = 5 \times 10^{-5} \text{ M}$, $[\text{H}_2\text{O}_2]_0 = 0.1 \text{ M}$

Experimental Protocols

Protocol 1: Determining the Rate Law for the Oxidative Coupling Reaction

This protocol outlines a method to determine the reaction orders and the observed rate constant (k_{obs}) for the reaction of **2-(2,4-Diaminophenoxy)ethanol sulfate** with peroxide, using UV-Visible spectrophotometry.^{[9][10]} The reaction is monitored by observing the decrease in absorbance of the colored product over time.

Objective: To determine the rate law for the oxidative coupling reaction by systematically varying the concentrations of the coupler and hydrogen peroxide.

Materials and Reagents:

- **2-(2,4-Diaminophenoxy)ethanol sulfate**
- Primary intermediate (e.g., p-Phenylenediamine)
- Hydrogen Peroxide (30% w/w solution)
- Ammonium Hydroxide or other suitable alkaline buffer (to maintain pH)

- Deionized Water
- Class A Volumetric flasks and pipettes
- Cuvettes (quartz or polystyrene)
- Magnetic stirrer and stir bars

Instrumentation:

- UV-Visible Spectrophotometer with kinetic measurement capabilities
- pH meter
- Analytical Balance
- Thermostatted water bath or spectrophotometer cell holder

Preparation of Solutions:

- Buffer Solution (pH 9.0): Prepare a suitable alkaline buffer (e.g., 0.1 M ammonium chloride/ammonia buffer) to maintain a constant pH, as the reaction rate is pH-dependent. [\[11\]](#)
- Coupler Stock Solution (1.0×10^{-3} M): Accurately weigh the required amount of **2-(2,4-Diaminophenoxy)ethanol sulfate** and dissolve it in the pH 9.0 buffer in a volumetric flask.
- Primary Intermediate Stock Solution (1.0×10^{-3} M): Accurately weigh the required amount of p-Phenylenediamine and dissolve it in the pH 9.0 buffer in a volumetric flask.
- Hydrogen Peroxide Stock Solution (~0.5 M): Prepare by diluting the commercial 30% H_2O_2 solution with the pH 9.0 buffer. The exact concentration should be determined by titration with a standard potassium permanganate solution.

Experimental Procedure:

Part A: Determining Reaction Order with Respect to the Coupler In this part, the concentration of hydrogen peroxide and the primary intermediate are kept in large excess, so their

concentrations are effectively constant. This allows for the determination of the pseudo-rate constant.[12]

- Set Wavelength: Determine the wavelength of maximum absorbance (λ_{max}) for the colored dye complex formed by the reaction. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum.
- Prepare Reaction Mixture: In a beaker, pipette 2.5 mL of the Coupler stock solution, 2.5 mL of the Primary Intermediate stock solution, and 20.0 mL of the pH 9.0 buffer.
- Initiate Reaction: Set the spectrophotometer to kinetic mode at the determined λ_{max} . To initiate the reaction, add 2.5 mL of the H_2O_2 stock solution to the beaker, start the timer, and mix thoroughly.[9]
- Data Acquisition: Quickly transfer the solution to a cuvette and place it in the spectrophotometer. Record the absorbance at regular time intervals (e.g., every 10 seconds) for a duration sufficient for the absorbance to decrease significantly (e.g., 10-15 minutes).[12]
- Repeat: Repeat the experiment using different initial concentrations of the Coupler (e.g., by using 1.25 mL of stock and 21.25 mL of buffer) while keeping the peroxide and primary intermediate concentrations constant.

Part B: Determining Reaction Order with Respect to Hydrogen Peroxide This part utilizes the method of initial rates.[9]

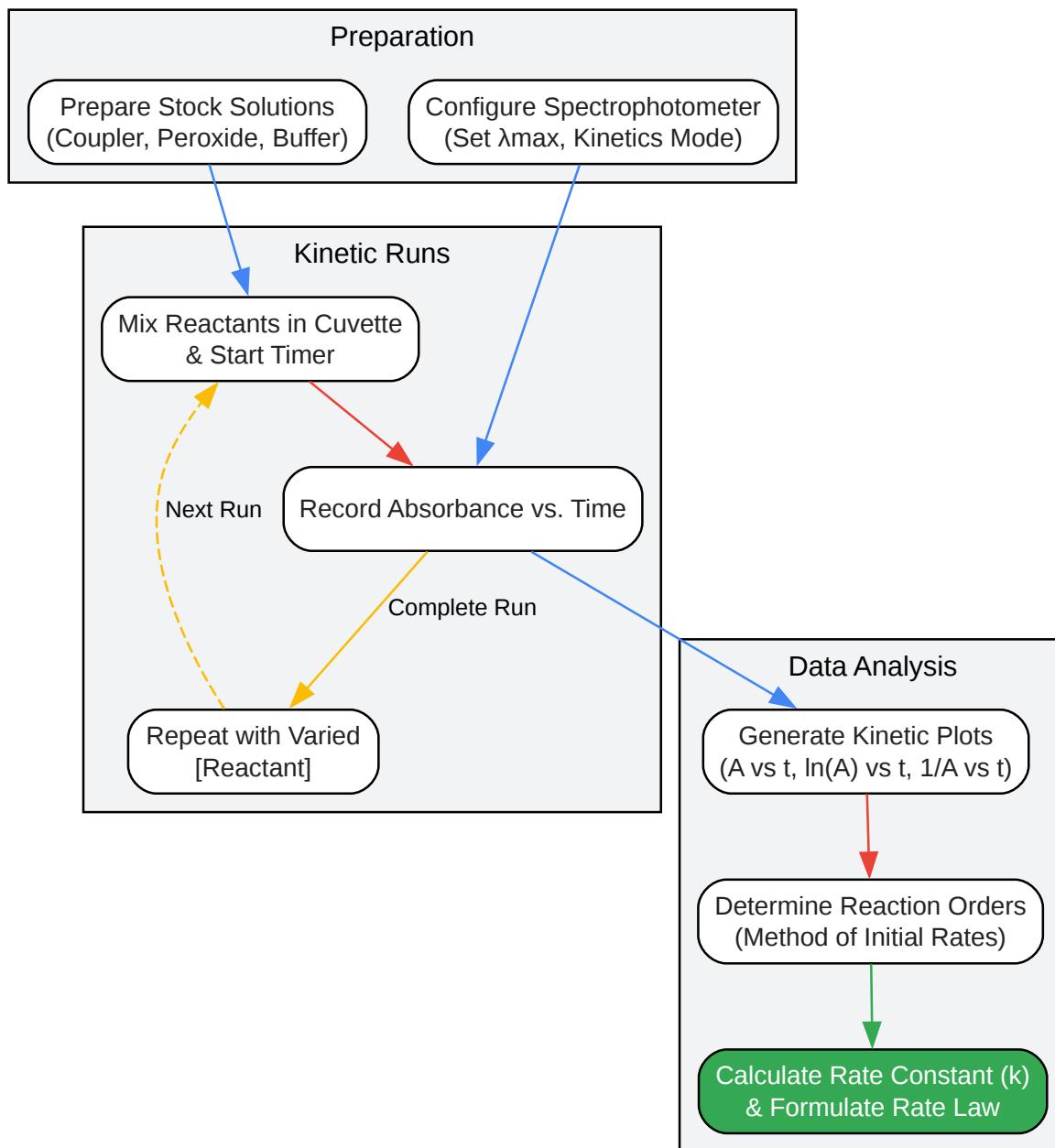
- Run 1: Perform a kinetic run as described in Part A (steps 2-4).
- Run 2: Repeat the experiment, but double the initial concentration of hydrogen peroxide while keeping the concentrations of the coupler and primary intermediate the same as in Run 1 of this part.
- Calculate Initial Rates: For both runs, determine the initial rate of reaction by calculating the slope of the concentration vs. time plot near $t=0$.

Data Analysis:

- Order w.r.t. Coupler: To find the reaction order (m) for the coupler, plot the data from Part A in three ways:
 - Absorbance vs. time (for zero-order)
 - $\ln(\text{Absorbance})$ vs. time (for first-order)
 - $1/\text{Absorbance}$ vs. time (for second-order) The plot that yields the most linear relationship indicates the order of the reaction with respect to the coupler.^{[9][12]} The absolute value of the slope of the linear plot will be the pseudo-rate constant, k' .
- Order w.r.t. Peroxide: Using the initial rates calculated in Part B, the reaction order (n) for H_2O_2 can be determined using the following relationship: $(\text{Rate}_2 / \text{Rate}_1) = ([\text{H}_2\text{O}_2]_2 / [\text{H}_2\text{O}_2]_1)^n$
- Overall Rate Law: Combine the results to write the full rate law: $\text{Rate} = k[\text{Coupler}]^m[\text{H}_2\text{O}_2]^n$. The overall rate constant, k, can be calculated from the pseudo-rate constant ($k' = k[\text{H}_2\text{O}_2]^n$).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for kinetic analysis.

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Caption: Workflow for the kinetic analysis of the oxidative dye reaction.

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